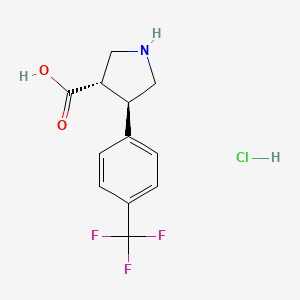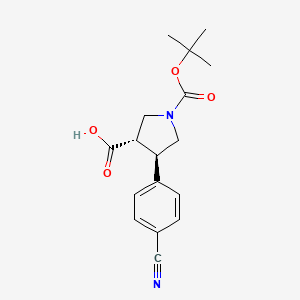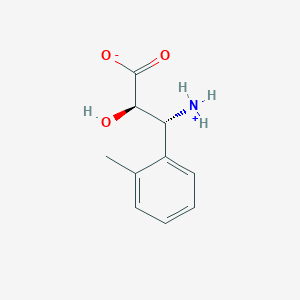
threo-N-Boc-D-homophenylalanine epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of threo-N-Boc-D-homophenylalanine epoxide typically involves the epoxidation of threo-N-Boc-D-homophenylalanine. The reaction conditions often include the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
化学反応の分析
Types of Reactions: : Threo-N-Boc-D-homophenylalanine epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Diols: Formed from the oxidative opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Threo-N-Boc-D-homophenylalanine epoxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of threo-N-Boc-D-homophenylalanine epoxide involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate .
Molecular Targets and Pathways
Nucleophilic attack: The epoxide ring can be attacked by nucleophiles, leading to the formation of new bonds and the generation of different products.
Electrophilic interactions: The compound can also interact with electrophiles, facilitating various substitution and addition reactions.
類似化合物との比較
Threo-N-Boc-D-homophenylalanine epoxide can be compared with other similar compounds such as:
Threo-N-Boc-L-homophenylalanine epoxide: Similar in structure but differs in stereochemistry, leading to different reactivity and applications.
N-Boc-D-phenylalanine epoxide: Lacks the homophenylalanine moiety, resulting in distinct chemical properties and uses.
Uniqueness: : this compound is unique due to its specific stereochemistry and the presence of the homophenylalanine moiety, which imparts distinct reactivity and makes it valuable in specialized synthetic applications .
特性
IUPAC Name |
tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@H]2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B7794340.png)










